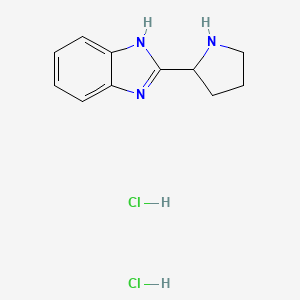
2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride
説明
“2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride” is a chemical compound with the CAS Number: 1049751-43-0 . It has a molecular weight of 260.17 and its IUPAC name is 2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for “2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride” is 1S/C11H13N3.2ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);2*1H . This code provides a specific text string representation for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 434.4±38.0 °C at 760 mmHg . The compound has a molar refractivity of 56.6±0.3 cm^3 . It has 3 H bond acceptors and 2 H bond donors . The compound has a polar surface area of 41 Å^2 and a polarizability of 22.4±0.5 10^-24 cm^3 . The surface tension of the compound is 56.6±3.0 dyne/cm and it has a molar volume of 154.6±3.0 cm^3 .科学的研究の応用
Chemistry and Properties of Benzimidazole Compounds
The chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) are extensively reviewed, highlighting their preparation, properties, and complex compounds. These ligands exhibit significant spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This comprehensive review identifies areas of potential interest for future investigations, including unknown analogues of these compounds, suggesting a rich field for exploration in chemical synthesis and application (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives, including benzimidazole fragments, has demonstrated their value in creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their photo- and electroluminescence. Their incorporation into π-extended conjugated systems and electroluminescent properties are crucial for developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).
Biological and Medicinal Applications
Benzimidazole derivatives are highlighted for their therapeutic potential across various diseases, showing a wide range of pharmacological properties. These compounds have been extensively studied for their antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities. The review underlines benzimidazoles as a key scaffold in the development of new therapeutic agents, emphasizing the importance of understanding their synthesis and role in disease treatment (Babbar, Swikriti, & Arora, 2020).
Cancer Treatment
Pyrrolobenzimidazoles, including azomitosene ring systems, have been discussed for their cytotoxicity and antitumor activity. These compounds represent a new class of antitumor agents with advantages over other agents, acting through mechanisms such as DNA alkylation and cleavage, or as DNA intercalating agents inhibiting topoisomerase II-mediated DNA relaxation. This indicates their potential in cancer treatment strategies (Skibo, 1998).
Fungicides and Biological Impact
Benzimidazole fungicides are discussed for their specific inhibition of microtubule assembly by binding to tubulin, showcasing their extensive use in agriculture and potential experimental use in cancer chemotherapy. This highlights their biological impact and contribution to research in fungal cell biology and molecular genetics (Davidse, 1986).
Safety and Hazards
特性
IUPAC Name |
2-pyrrolidin-2-yl-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWWIVISUIUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride | |
CAS RN |
1049751-43-0 | |
| Record name | 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



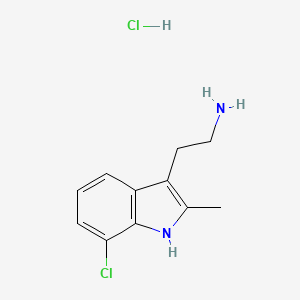
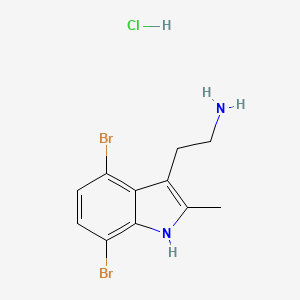

![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)
![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)

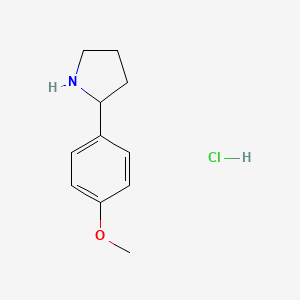

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)
![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)


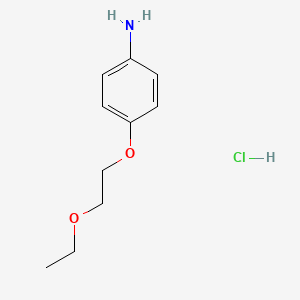
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)